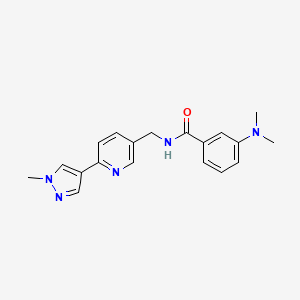
3-(二甲氨基)-N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a heterocyclic molecule that likely exhibits interesting chemical and biological properties due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of reagents that can introduce various functional groups into the molecule. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate is prepared from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane, which suggests that similar reagents and methods could be employed in the synthesis of 3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide . Additionally, the synthesis of benzoylamino substituted heterocycles indicates that active methylene groups in heterocyclic compounds can be targeted for the introduction of benzoylamino groups . This knowledge could be applied to the synthesis of the target compound by considering the reactivity of its methylene group adjacent to the pyridine ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and ESI-MS, as well as single-crystal X-ray diffraction (XRD) . These methods would likely be applicable to the analysis of 3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide to determine its conformation, bond lengths, and angles, as well as to confirm the presence of the desired functional groups.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through their interactions with various reagents. For example, the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with heterocyclic compounds leads to the formation of condensed pyranones . This suggests that the target compound may also undergo reactions with heterocyclic compounds, potentially leading to the formation of new ring systems or the introduction of additional substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, revealing high solvation energy values in solution and the stability of certain species in solution . These findings suggest that 3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide may also exhibit significant solvation energies and stability in various solvents. Additionally, the planarity of certain groups linked to nitrogen atoms could influence the reactivity of the compound .
科学研究应用
化学合成和杂环衍生物
3-(二甲氨基)-N-((6-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)苯甲酰胺的化学结构表明其在新型杂环化合物的合成中具有潜在用途。例如,已探索了包含二甲氨基和吡唑部分的化合物在合成各种杂环衍生物中的用途,例如吡唑并[1,5-a]嘧啶、1,2,4-三唑并[1,5-a]嘧啶和吡啶并[2,3-d]嘧啶,这些化合物表现出中等的抗菌和抗真菌活性 (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008; Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).
抗菌和抗真菌应用
已对二甲氨基衍生物的抗菌和抗真菌特性进行了研究。例如,衍生自 4-(二甲氨基亚甲基)-1-苯基-3-(吡啶-3-基)-1H-吡唑-5(4H)-酮的化合物显示出显着的抗氧化、抗肿瘤和抗菌活性 (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013)。这些发现突出了二甲氨基基化合物在开发新的抗菌剂方面的潜力。
抗肿瘤活性
二甲氨基和苯甲酰胺部分在杂环化合物中的存在与抗肿瘤特性相关。某些具有这些功能的合成化合物对各种癌细胞系表现出有希望的细胞毒活性,表明它们作为抗癌药物开发的先导化合物的潜力 (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
传感和检测应用
二甲氨基衍生物也已在化学传感中找到应用,特别是用于检测氰化物等阴离子。一种包含二甲氨基衍生物的新型铱(III)配合物对氰化物阴离子表现出高选择性和灵敏度,展示了此类化合物在环境监测和安全应用中的潜力 (Lou, Chen, Bian, & Huang, 2010).
属性
IUPAC Name |
3-(dimethylamino)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)17-6-4-5-15(9-17)19(25)21-11-14-7-8-18(20-10-14)16-12-22-24(3)13-16/h4-10,12-13H,11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXLADXTMOYXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)
![2-(4-Butoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B3016135.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)
![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)
![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)
![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![6-[6-[(2-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3016145.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)
![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)
